molecular formula C13H10FNO3 B6389443 5-(2-Fluoro-3-methoxyphenyl)picolinic acid CAS No. 1261913-32-9

5-(2-Fluoro-3-methoxyphenyl)picolinic acid

Cat. No.: B6389443
CAS No.: 1261913-32-9
M. Wt: 247.22 g/mol
InChI Key: ZXRGIRAQPHNJBE-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-methoxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acid derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-3-methoxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 2-fluoro-3-methoxyaniline. The reaction is facilitated by a condensing agent such as EDCI or DCC, which promotes the formation of the desired product. The reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluoro-3-methoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-Fluoro-3-methoxyphenyl)picolinic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent due to its pharmacological properties, including neuroprotective and antitumor effects.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling, resulting in therapeutic outcomes .

Comparison with Similar Compounds

    Florpyrauxifen: A pyridinemonocarboxylic acid with similar structural features, used as an herbicide.

    5-(Trifluoromethyl)picolinic acid: Another picolinic acid derivative with a trifluoromethyl group, known for its unique chemical properties.

    Picloram: A picolinic acid derivative used as a herbicide, with different substituents on the aromatic ring.

Uniqueness: 5-(2-Fluoro-3-methoxyphenyl)picolinic acid stands out due to the presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

5-(2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-11-4-2-3-9(12(11)14)8-5-6-10(13(16)17)15-7-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRGIRAQPHNJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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